molecular formula C9H15N3O B12304759 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B12304759
M. Wt: 181.23 g/mol
InChI Key: DYCVNHYQRKDJIK-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the piperidine ring, a common motif in many biologically active compounds, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. Subsequent alkylation with methyl iodide introduces the methyl group at the nitrogen atom. The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-5-piperidin-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C9H15N3O/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7/h6-7,10-11H,2-5H2,1H3

InChI Key

DYCVNHYQRKDJIK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2CCCCN2

Origin of Product

United States

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